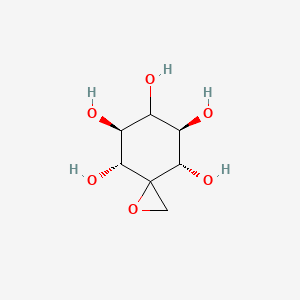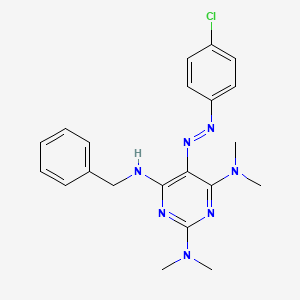
2-C-Methylene-myo-inositol oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[25]octane-4,5,6,7,8-pentol is a unique organic compound characterized by its spirocyclic structure It consists of a spiro-connected oxane ring and a cyclohexane ring, with five hydroxyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol can be synthesized through several methods. One common approach involves the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst . This reaction yields important intermediates such as 2,2,3,6-tetramethylcyclohexane carbaldehyde.
Industrial Production Methods: While specific industrial production methods for 1-Oxaspiro[2
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, cellular signaling, and metabolic processes.
Comparison with Similar Compounds
1-Oxaspiro[2.5]octane: A simpler analog without the hydroxyl groups.
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: A methylated derivative with different reactivity.
1-Oxaspiro[2.5]octan-4-one: A ketone analog with distinct chemical properties.
Uniqueness: 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is unique due to its multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4068-87-5 |
|---|---|
Molecular Formula |
C7H12O6 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(4S,5R,7S,8R)-1-oxaspiro[2.5]octane-4,5,6,7,8-pentol |
InChI |
InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2/t2?,3-,4+,5+,6-,7? |
InChI Key |
AWCFPDQAULWFNH-MVWKSXLKSA-N |
Isomeric SMILES |
C1C2(O1)[C@@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O |
Canonical SMILES |
C1C2(O1)C(C(C(C(C2O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)
![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)






![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)
